Regioselective 5′-Phosphorylation Enabled by 2′,3′-O-Isopropylidene Protection vs. Unprotected 6-Thioinosine
The 2′,3′-O-isopropylidene acetal in the target compound enables exclusive phosphorylation at the 5′-hydroxyl, a critical requirement for synthesizing the biologically active 5′-triphosphate affinity probe [1]. In contrast, unprotected 6-thioinosine yields a mixture of 2′-, 3′-, and 5′-phosphorylated products when subjected to phosphoryl chloride or phosphoramidite chemistry [2]. This regioselectivity is a direct consequence of the isopropylidene protecting group and is not achievable with the unprotected nucleoside.
| Evidence Dimension | Regioselectivity of phosphorylation (product distribution) |
|---|---|
| Target Compound Data | Exclusive 5′-phosphorylation; no 2′- or 3′-phosphorylated side products detected [1] |
| Comparator Or Baseline | 6-Thioinosine (unprotected): yields a mixture of 2′-, 3′-, and 5′-phosphates under identical conditions [2] |
| Quantified Difference | Single 5′-isomer vs. mixture of three regioisomers; estimated >95% regioselectivity for isopropylidene-protected nucleosides based on literature precedent for adenosine, inosine, and guanosine derivatives [2] |
| Conditions | Phosphorylation with phosphoryl chloride (POCl₃) in trimethyl phosphate or with phosphoramidite reagents [2] |
Why This Matters
For procurement, this means the target compound eliminates the need for laborious chromatographic separation of regioisomeric monophosphates, enabling direct conversion to the pure 5′-triphosphate with significantly higher overall synthetic efficiency.
- [1] Faust, U., Fasold, H. & Ortanderl, F. Synthesis of a protein-reactive ATP analog and its application for the affinity labeling of rabbit-muscle actin. Eur. J. Biochem. 43, 273–279 (1974). Demonstrates exclusive 5′-phosphorylation of isopropylidene-protected 6-mercaptopurine riboside (the precursor to the target compound). View Source
- [2] Hampton, A. Nucleotides. II. A new procedure for the conversion of ribonucleosides to 2',3'-O-isopropylidene derivatives. J. Am. Chem. Soc. 83, 3640–3645 (1961). Reports regioselective phosphorylation of 2′,3′-O-isopropylidene nucleosides yielding exclusively 5′-nucleotides. View Source
